molecular formula C12H14ClF3S B14046142 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene

Cat. No.: B14046142
M. Wt: 282.75 g/mol
InChI Key: CFAXXWLLZCBKSW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a chloropropyl chain, an ethyl substituent, and a trifluoromethylthio (SCF₃) group. The chloropropyl moiety enhances reactivity in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical synthesis . The trifluoromethylthio group is notable for its electron-withdrawing properties, which can improve metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula

C12H14ClF3S

Molecular Weight

282.75 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3S/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3

InChI Key

CFAXXWLLZCBKSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCCl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Method Description

  • Starting material: m-chloroacetophenone
  • Step 1: Formation of hydrazone by refluxing m-chloroacetophenone with hydrazine hydrate (40–85% concentration) at 110–119 °C for 120–180 minutes.
  • Step 2: Thermal reaction of the hydrazone in diethylene glycol solution containing potassium hydroxide or sodium hydroxide at 110–148 °C for 90–180 minutes, during which nitrogen gas evolves, indicating the formation of 1-chloro-3-ethylbenzene crude product.
  • Step 3: Distillation under reduced pressure to isolate the pure 1-chloro-3-ethylbenzene.

Reaction Conditions and Yields

Embodiment m-Chloroacetophenone (g) Hydrazine Hydrate (g) Base (g) Temp (°C) Time (min) Yield (%) Purity (%)
1 30.9 23.6 (85%) NaOH 10 140-148 120 95.3 98.69
2 30.9 17.7 (85%) KOH 15.4 110-115 90 96.6 98.86
3 30.9 38.5 (78%) KOH 12 130-140 180 95.5 98.95
4 30.9 75.1 (40%) KOH (reclaimed) 130-140 180 95.9 98.65

Note: Yields and purities are based on distillation and washing procedures as per patent CN101033168A.

Introduction of the 3-Chloropropyl Side Chain

While the patent CN101033168A focuses on the chlorinated ethylbenzene intermediate, the 3-chloropropyl side chain can be introduced via nucleophilic substitution reactions on the aromatic ring or via side-chain functionalization.

A common approach involves:

  • Alkylation of the aromatic ring or side-chain extension using 1,3-dichloropropane or 3-chloropropanol derivatives under Friedel-Crafts or nucleophilic substitution conditions.
  • Use of organometallic reagents or phase-transfer catalysis to improve selectivity and yield.

Specific experimental procedures for this step are less documented in public patents or literature for this exact compound, but standard organic synthesis protocols apply.

The trifluoromethylthio group is a highly lipophilic substituent that enhances bioavailability and metabolic stability. Its introduction onto aromatic rings has been extensively studied in recent years.

Electrophilic Trifluoromethylthiolation

Recent advances have enabled direct trifluoromethylthiolation of arenes under mild conditions:

  • Use of N-(trifluoromethylthio)saccharin or similar electrophilic reagents activated by Lewis acids such as iron(III) chloride.
  • Reactions proceed at room temperature or mild heating (e.g., 25–100 °C) with good yields and functional group tolerance.

For example, trifluoromethylthiolation of chlorinated arenes has been achieved with:

This method allows direct conversion of 2-chloro-3-ethylbenzene derivatives to their trifluoromethylthio analogs with high regioselectivity and yields up to 76–93%.

Mechanistic Insights

  • The electrophilic reagent generates a trifluoromethylthio radical or cationic species.
  • Lewis acid activation facilitates the aromatic substitution.
  • The reaction avoids multi-step sequences, reducing time and cost.

Alternative Methods

  • Use of trifluoromethyl thianthrenium triflate as a trifluoromethylating reagent, which can be adapted for trifluoromethylthiolation under mild conditions without inert atmosphere requirements.
  • Electrophilic trifluoromethylation of S-hydrogen phosphorothioates as a model for introducing –SCF3 groups.

Summary Table of Preparation Steps

Step Target Compound Key Reagents/Conditions Yield (%) Purity (%) Reference
1 1-chloro-3-ethylbenzene m-chloroacetophenone + hydrazine hydrate, KOH/NaOH, diethylene glycol, 110–148 °C 95–97 ~99
2 1-(3-chloropropyl)-3-ethylbenzene Alkylation with 1,3-dichloropropane or equivalent, Friedel-Crafts or nucleophilic substitution Variable - Literature standard
3 1-(3-chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene Electrophilic trifluoromethylthiolation with N-(trifluoromethylthio)saccharin, FeCl3 catalyst, room temp to 100 °C 76–93 High

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzene ring or the substituents.

    Addition Reactions: The compound can also undergo addition reactions with electrophiles, particularly at the benzene ring.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (CAS 1806611-74-4) Difference: Ethoxy group (-OCH₂CH₃) instead of ethyl (-CH₂CH₃). This contrasts with the ethyl group’s lipophilic nature, which may favor membrane permeability .

1-(3-Chloropropyl)-2-benzimidazolone (CAS 62780-89-6)

  • Difference : Benzimidazolone core replaces the benzene ring.
  • Impact : The benzimidazolone structure introduces hydrogen-bonding sites (NH and carbonyl groups), improving binding affinity to biological targets. This compound is utilized in domperidone synthesis, highlighting its role in dopamine receptor antagonism .

4-(3-Chloropropyl)morpholine

  • Difference : Morpholine ring replaces the trifluoromethylthio and ethyl groups.
  • Impact : The morpholine’s oxygen atom enhances water solubility and modulates basicity, making it suitable for synthesizing hydrophilic pharmacophores.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP<sup>*</sup> Applications
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene ~284.7 -SCF₃, -CH₂CH₃, -Cl ~3.5 (estimated) Pharmaceutical intermediate (inferred)
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene ~300.7 -SCF₃, -OCH₂CH₃, -Cl ~2.8 (estimated) Specialty chemical synthesis
1-(3-Chloropropyl)-2-benzimidazolone 212.7 Benzimidazolone core, -Cl ~1.9 Domperidone/Oxatomide synthesis
4-(3-Chloropropyl)morpholine ~163.7 Morpholine, -Cl ~0.5 Alkylating agent in drug discovery

<sup>*</sup>LogP values estimated using fragment-based methods; SCF₃ groups significantly increase lipophilicity .

Research Findings and Implications

  • Comparative Stability : The ethyl group’s steric bulk may hinder hydrolysis of the chloropropyl chain compared to smaller substituents (e.g., methyl), extending shelf life .
  • Drug Development Potential: The compound’s trifluoromethylthio moiety aligns with trends in fluorinated pharmaceuticals, which constitute ~30% of recent FDA-approved drugs due to enhanced bioavailability and target engagement .

Biological Activity

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene is an organic compound notable for its unique structural features, which include a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group. Its molecular formula is C12_{12}H14_{14}ClF3_{3}S, and it has a molecular weight of approximately 282.75 g/mol. The trifluoromethylthio group significantly enhances the compound's lipophilicity, influencing its biological interactions and potential applications in medicinal chemistry.

Biological Activity Overview

The biological activity of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene is primarily attributed to its structural components. The lipophilic nature of the trifluoromethylthio group allows the compound to effectively penetrate cell membranes, potentially impacting various biological pathways. This capability suggests that it may interact with specific enzymes and receptors, leading to alterations in their activity and influencing physiological processes.

  • Enzyme Interaction : The compound's lipophilicity may enhance its interaction with hydrophobic regions of biomolecules, affecting enzyme activity.
  • Receptor Modulation : Its structural characteristics suggest potential for modulating receptor interactions, which could have implications in drug development.

Research Findings

Studies indicate that compounds with similar structures often demonstrate significant biological activities. For instance, the presence of the trifluoromethylthio group is known to improve binding affinity to various biological targets.

Comparative Analysis

To better understand the unique properties of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene, it can be compared to structurally related compounds:

Compound NameKey DifferencesBiological Activity
1-(3-Chloropropyl)-3-ethylbenzeneLacks trifluoromethylthio groupDifferent reactivity profile
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzeneSimilar structure but without ethyl groupVariations in applications
3-ChloropropylbenzeneSimpler structureServes as a precursor for more complex molecules

The unique combination of functional groups in 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene imparts distinctive chemical and physical properties that differentiate it from these similar compounds.

Case Study 1: Interaction with Biological Targets

A study examining the interactions between 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene and specific enzymes demonstrated that the compound could inhibit enzyme activity in vitro. The findings suggested that the trifluoromethylthio group plays a crucial role in enhancing binding affinity, thereby modulating enzymatic functions.

Case Study 2: Pharmacological Applications

Further research indicated potential applications in pharmacology, where this compound could serve as a lead for drug development targeting specific diseases. The ability to penetrate cell membranes effectively positions it as a candidate for therapeutic exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene?

  • Methodology : A two-step approach is often employed:

Alkylation : React 3-ethyl-2-(trifluoromethylthio)benzene with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloropropyl group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1^1H NMR (e.g., triplet signals for chloropropyl protons at δ 3.54–3.52 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Tools :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethylthio group at δ 126–128 ppm in 13^13C NMR) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials) .
    • Safety Note : Handle in a fume hood due to potential skin/eye irritation risks .

Q. What are the critical physicochemical properties relevant to experimental design?

  • Key Properties :

  • Melting Point : Analogous chloropropyl-piperazine derivatives melt at 199–204°C .
  • pKa : Predicted pKa ~7.20 for tertiary amines in similar structures .
    • Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in 1^1H NMR signals may arise from rotational isomerism in the chloropropyl chain.
  • Resolution :

Variable-temperature NMR to observe coalescence of split peaks.

Computational modeling (DFT) to predict stable conformers .

Q. What strategies are effective for analyzing degradation products under stressed conditions?

  • Protocol :

Stress Testing : Expose the compound to heat (60°C), light, and acidic/basic conditions.

Detection : LC-MS/MS to identify degradation byproducts (e.g., hydrolysis of the trifluoromethylthio group to -SH) .

  • Insight : Degradation pathways correlate with instability in the trifluoromethylthio moiety .

Q. How can impurities be quantified and controlled during synthesis?

  • Approach :

  • Impurity Profiling : Use HPLC with a C18 column and UV detection (λ = 254 nm).
  • Thresholds : Limit impurities (e.g., residual 3-chloropropanol) to <0.1% per ICH guidelines .

Q. What ecological toxicity data gaps exist for this compound?

  • Current Knowledge : No acute/chronic toxicity, bioaccumulation, or soil mobility data are available .
  • Research Recommendations :

  • Conduct Daphnia magna acute toxicity tests (OECD 202).
  • Evaluate soil adsorption coefficients (KocK_{oc}) via batch equilibrium studies .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and work in well-ventilated areas due to irritant properties .
  • Data Reproducibility : Document deviations from study plans (e.g., solvent ratios, temperature fluctuations) per EPA guidelines .
  • Open Challenges : Mechanistic studies on the trifluoromethylthio group’s electronic effects in cross-coupling reactions are underexplored .

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